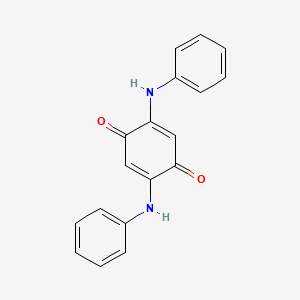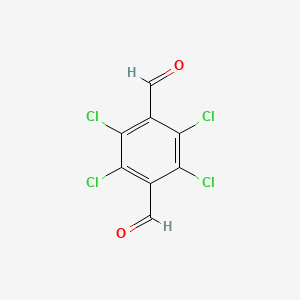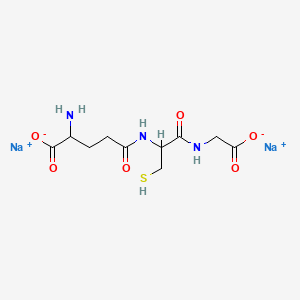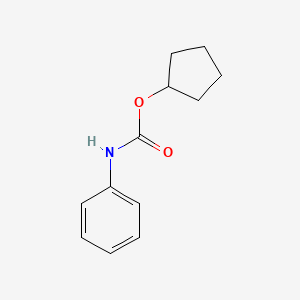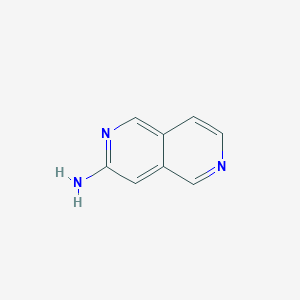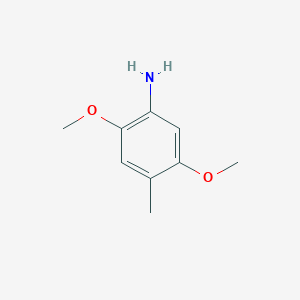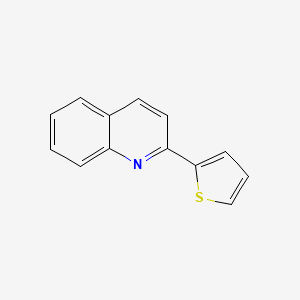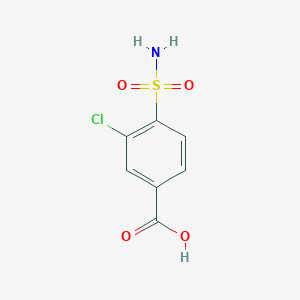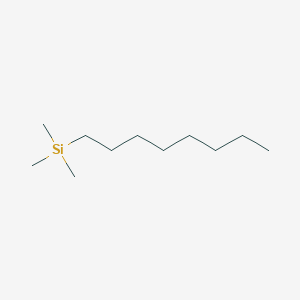![molecular formula C7H4ClNO3S B3051579 4-氯苯并[d]异噻唑-3(2H)-酮 1,1-二氧化物 CAS No. 3476-02-6](/img/structure/B3051579.png)
4-氯苯并[d]异噻唑-3(2H)-酮 1,1-二氧化物
描述
“4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide” is a chemical compound that belongs to the class of isothiazoles . Isothiazoles are organic compounds that consist of a five-membered ring with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond .
Synthesis Analysis
Isothiazoles, including “4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide”, are typically produced by oxidation of enamine-thiones . A general route to the synthesis of N-substituted isothiazol-3(2H)-ones has been described, which proceeds via trichloroacetic acid-mediated ring closure of N-substituted (Z)-3(benzylsulfinyl)propenamides .Molecular Structure Analysis
The molecular structure of “4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide” is characterized by a five-membered ring with an S-N bond . The ring is unsaturated, which means it contains a double bond or a triple bond .Chemical Reactions Analysis
One notable chemical reaction involving isothiazol-3(2H)-ones is their ring transformation to 3,4-dihydro-1,3-thiazin-4(2H)-ones. This transformation is facilitated by a novel carbene addition–ring expansion sequence .Physical And Chemical Properties Analysis
The physical and chemical properties of isothiazoles include a molar mass of 85.12 g·mol−1 and a boiling point of 114 °C . They also have an acidity (pKa) of -0.5 (of conjugate acid) .科学研究应用
合成和化学性质
- 通过分子内反应合成:取代的六氢苯并[d]异噻唑 1,1-二氧化物,新型环状磺酰胺,已通过三烯衍生物的热狄尔斯-阿尔德反应合成。这包括组胺 H3 受体拮抗剂的合成 (格雷格、托泽和赖特,2001)。
- 化学反应性研究:已经研究了四氢吡咯并[1,2-b]异噻唑-3(2H)-酮 1,1-二氧化物的反应性,揭示了它们与亲电和亲核试剂反应的见解。这突出了基于所用底物的化学行为差异 (奥梅利安等人,2020)。
生物活性与自由基生成
- 抑制人白细胞弹性蛋白酶:1,2-苯并异噻唑-3(2H)-酮 1,1-二氧化物的某些衍生物已显示出对人白细胞弹性蛋白酶和乙酰胆碱酯酶的抑制活性,表明在药物化学中的潜在应用 (扎哈罗娃等人,2010)。
- 自由基生成用于合成:通过自由基过程生成苯并磺酰胺,包括二氧化硫的插入,展示了一种创建多种磺化化合物的方法 (周、夏和吴,2017)。
催化应用
- 有机合成中的均相催化:N,2-二溴-6-氯-3,4-二氢-2H-苯并[e][1,2,4]噻二嗪-7-磺酰胺 1,1-二氧化物已被用作在水性介质中合成各种衍生物的高效均相催化剂,突出了其在绿色化学中的潜力 (哈扎伊等人,2015)。
属性
IUPAC Name |
4-chloro-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S/c8-4-2-1-3-5-6(4)7(10)9-13(5,11)12/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNBYOYSLQUCNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)NS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574425 | |
| Record name | 4-Chloro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide | |
CAS RN |
3476-02-6 | |
| Record name | 4-Chloro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details















Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

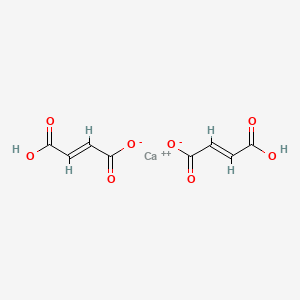
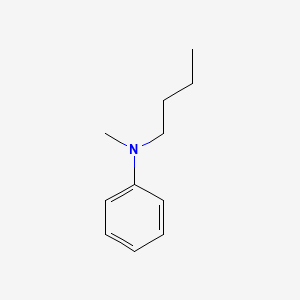
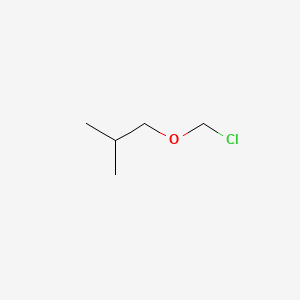
![2-(6-Methoxybenzo[D]isoxazol-3-YL)acetic acid](/img/structure/B3051503.png)
![4-Phenyl-2-[6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B3051504.png)
